Structural Uniqueness: Three-Ring Heterocyclic Architecture Not Present in Any Single Comparator
The target compound (C14H10N2O2S, MW 270.31) contains pyridine, pyrrole, and thiophene rings simultaneously. The closest available analog, 5-pyridin-4-yl-thiophene-3-carboxylic acid (C10H7NO2S, MW 205.23), lacks the pyrrol-1-yl group, resulting in a 65 Da lower molecular weight and loss of one hydrogen-bond acceptor (the pyrrole N) . Fused thienopyrrole analogs such as 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (C7H5NO2S, MW 167.19) lack the pyridyl substituent entirely, losing the basic nitrogen and aromatic π-surface that are critical for kinase hinge-binding interactions [1].
| Evidence Dimension | Molecular scaffold composition (ring count and heteroatom count) |
|---|---|
| Target Compound Data | 3 heterocyclic rings (pyridine, pyrrole, thiophene); 2 nitrogen heteroatoms on substituents; MW 270.31; H-bond acceptors: 4 (pyridine N, pyrrole N, thiophene S, carbonyl O) |
| Comparator Or Baseline | 5-Pyridin-4-yl-thiophene-3-carboxylic acid: 2 rings; MW 205.23. 4H-thieno[3,2-b]pyrrole-5-carboxylic acid: 2 fused rings; MW 167.19. |
| Quantified Difference | Target compound has 1 additional ring and 65–103 Da higher MW than comparators; pyrrole nitrogen adds an extra H-bond acceptor not present in pyridinyl-thiophene analog. |
| Conditions | Structural comparison based on ChemDiv catalog data and publicly available chemical databases. |
Why This Matters
For procurement decisions, this structural differentiation means the compound provides a scaffold that cannot be obtained by purchasing simpler analogs and attempting late-stage functionalization, saving synthetic steps and enabling exploration of unique chemical space.
- [1] Aventisub LLC. Substituted thienopyrrole carboxylic acid amides, pyrrolothiazole carboxylic acid amides, and related analogs as inhibitors of casein kinase I epsilon. WO2006021000A2, 2006. View Source
